
7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticoagulant and Antithrombotic Therapy
Cardiovascular diseases caused by blood coagulation system disorders are a significant global health concern. Research indicates that blood clotting factors play a crucial role in thrombotic processes. Among these factors, factor Xa occupies a key position in the blood coagulation cascade. Additionally, factor XIa is a promising target because inhibiting it can suppress thrombosis with limited impact on normal hemostasis .
Dual Inhibitors: The development of dual inhibitors—new-generation anticoagulants—is essential. Researchers have designed novel compounds that combine fragments of pyrrolo [3,2,1-ij]quinolin-2-one and thiazole , connected through a hydrazine linker. These hybrid molecules were synthesized using a two-stage method, starting from 5,6-dihydropyrrolo [3,2,1-ij]quinoline-1,2-diones and thiosemicarbazide. The resulting compounds show potential as dual inhibitors of both coagulation factors Xa and XIa .
Natural Occurrence and Biological Activity
6-Substituted derivatives of 5,6-dihydro-α-pyrones occur widely in nature, particularly in plants and bacteria. These compounds possess an α, β-unsaturated δ-ring structure and exhibit various biological activities. Further exploration of their natural occurrence and potential therapeutic effects is ongoing .
Practical Synthesis
Efficient synthesis methods for natural PGE3 and 5,6-dihydro PGE3 have been developed. These compounds are of interest due to their biological relevance and potential therapeutic applications. The two-component coupling process enables practical access to these valuable molecules .
Mécanisme D'action
5,6-Dihydro PGE3, also known as 7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid or 7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid, is a complex compound with potential biological activity.
Mode of Action
It is unclear how this compound interacts with its targets and what changes result from this interaction .
Pharmacokinetics
More research is needed to outline these properties .
Action Environment
More studies are needed to understand how these factors affect the compound’s action .
Propriétés
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3+,13-12+/t15-,16+,17+,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPLGKUICBQJOS-NFRSEMAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid | |
Q & A
Q1: What is the primary biological activity of 5,6-DIHYDRO PGE3?
A1: 5,6-DIHYDRO PGE3 exhibits anti-aggregatory activity on platelets. [] This means it can inhibit the clumping together of platelets, which is a crucial step in blood clot formation.
Q2: How does the anti-aggregatory potency of 5,6-DIHYDRO PGE3 compare to other prostaglandins?
A2: Research indicates that the anti-aggregatory potency of 5,6-DIHYDRO PGE3, along with PGE1 and 13,14-dihydro-PGE1, is significantly lower in patients with coronary artery disease compared to healthy individuals. [] This suggests potential differences in platelet sensitivity or prostaglandin metabolism in individuals with this condition.
Q3: Are there factors that can influence the anti-aggregatory potency of 5,6-DIHYDRO PGE3?
A3: Yes, research suggests that blood plasma components, specifically albumin, can impact the anti-aggregatory potency of prostaglandins. [] This highlights the complexity of biological systems and the need to consider factors beyond the compound itself when studying its activity.
Q4: Are there efficient synthetic routes for producing 5,6-DIHYDRO PGE3?
A4: Yes, studies have reported a highly efficient synthesis of natural PGE3 and 5,6-DIHYDRO PGE3 utilizing a two-component coupling process. [, ] This suggests that researchers have developed effective methods for producing this compound for research purposes.
Q5: Has 5,6-DIHYDRO PGE3 been identified in nature?
A5: Yes, 5,6-DIHYDRO PGE3 has been identified as a naturally occurring prostaglandin. [] This discovery suggests potential physiological roles and warrants further investigation into its biosynthesis and biological functions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


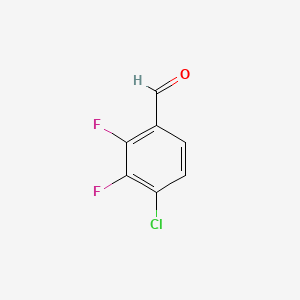
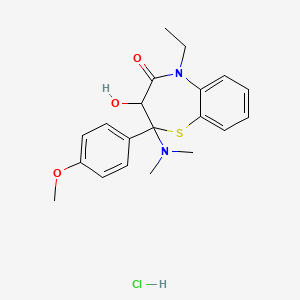

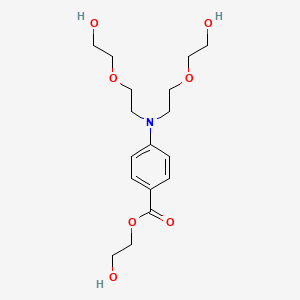
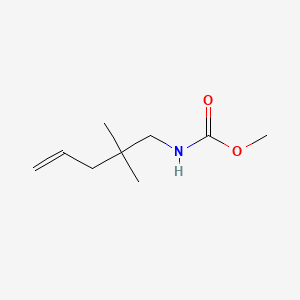
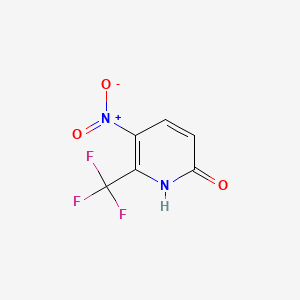
![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B569953.png)
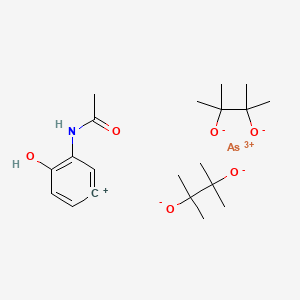
![erythro-N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B569958.png)
![1,3,8,8-Tetramethyl-8,9-dihydropyrido[2,1-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B569960.png)